molecular formula C17H14N6O3 B6141248 N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide

Cat. No.: B6141248
M. Wt: 350.3 g/mol
InChI Key: QSLFMJWEUZCEJC-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring and a nitrobenzamide group. The presence of these functional groups makes it a valuable candidate for research in medicinal chemistry and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide typically involves the reaction of 4-methylquinazoline-2-amine with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide group may also play a role in the compound’s biological effects by participating in redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-10-13-4-2-3-5-14(13)20-17(19-10)22-16(18)21-15(24)11-6-8-12(9-7-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLFMJWEUZCEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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